Ethanol, 2,2'-(octylimino)bis-

Catalog No.
S1517360
CAS No.
15520-05-5
M.F
C12H27NO2
M. Wt
217.35 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ethanol, 2,2'-(octylimino)bis-

CAS Number

15520-05-5

Product Name

Ethanol, 2,2'-(octylimino)bis-

IUPAC Name

2-[2-hydroxyethyl(octyl)amino]ethanol

Molecular Formula

C12H27NO2

Molecular Weight

217.35 g/mol

InChI

InChI=1S/C12H27NO2/c1-2-3-4-5-6-7-8-13(9-11-14)10-12-15/h14-15H,2-12H2,1H3

InChI Key

QZQNMMLYACBCMJ-UHFFFAOYSA-N

SMILES

CCCCCCCCN(CCO)CCO

Canonical SMILES

CCCCCCCCN(CCO)CCO

The exact mass of the compound Ethanol, 2,2'-(octylimino)bis- is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Ethanol, 2,2'-(octylimino)bis- (CAS: 15520-05-5), commonly known as N-octyldiethanolamine (C8-DEA), is a specialized amphiphilic tertiary amine characterized by a hydrophobic eight-carbon octyl chain and two hydrophilic hydroxyethyl groups . In industrial procurement, it is primarily sourced as a low-volatile organic compound (VOC) pH buffer, anti-corrosion additive, and phase-transfer complexing agent . With a high boiling point of 319 °C and a pKa of 9.0, it offers distinct thermal stability and alkaline buffering capacity compared to standard alkanolamines . Its dual solubility profile—dispersible in water while highly soluble in mineral oils, alcohols, and esters—makes it a critical precursor and formulation component in metalworking fluids, hydrometallurgical extraction, and polyurethane synthesis .

Attempting to substitute N-octyldiethanolamine with shorter-chain analogs like Triethanolamine (TEA) or N-Methyldiethanolamine (MDEA) routinely fails in emulsifiable formulations because these hydrophilic alternatives lack the C8 lipophilic tail necessary to partition effectively into mineral oils and esters . Furthermore, TEA possesses a lower pKa (7.76), rendering it incapable of sustaining the higher alkaline pH (around 9.0) required for effective corrosion inhibition in metalworking fluids . Conversely, substitution with longer-chain homologs such as Lauryldiethanolamine (C12-DEA) introduces aggressive surfactant behavior; C12-DEA has a highly active critical micelle concentration (CMC of 0.63 mM) that causes excessive foaming and undesirable viscosity increases, disrupting the delicate hydrotropic balance required in low-VOC, high-shear industrial processes .

Alkaline Buffering Capacity and pH Maintenance

In aqueous and emulsifiable systems, the buffering capacity of an amine is dictated by its pKa. N-octyldiethanolamine exhibits a pKa of 9.0, whereas the industry-standard Triethanolamine (TEA) has a pKa of 7.76. This 1.24 pH unit difference allows C8-DEA to maintain a significantly more alkaline environment, which is critical for neutralizing acidic byproducts and preventing ferrous corrosion in metalworking fluids without requiring continuous re-dosing .

Evidence DimensionAcid dissociation constant (pKa)
Target Compound DatapKa = 9.0
Comparator Or BaselineTriethanolamine (TEA) (pKa = 7.76)
Quantified Difference+1.24 pH units
ConditionsAqueous/emulsion buffering systems at standard temperature

Procurement teams specifying MWF additives must select C8-DEA over TEA to achieve sustained alkaline corrosion inhibition and reduce overall additive consumption.

Thermal Stability and Low-VOC Compliance

For high-temperature processing and regulatory compliance, the volatility of the amine additive is a strict procurement filter. N-octyldiethanolamine features a boiling point of 319 °C at 1 atm, classifying it as a low-VOC material . In contrast, shorter-chain alternatives like N-Methyldiethanolamine (MDEA) have much lower boiling points (approx. 247 °C) . The approximately 72 °C higher boiling point of C8-DEA ensures that the amine remains in the liquid phase during high-friction metalworking or elevated-temperature polymer curing.

Evidence DimensionBoiling Point (Volatility)
Target Compound Data319 °C at 1 atm
Comparator Or BaselineN-Methyldiethanolamine (MDEA) (~247 °C)
Quantified Difference~72 °C higher boiling point
ConditionsStandard atmospheric pressure (1 atm)

Selecting C8-DEA prevents evaporative loss of the anti-corrosion agent during high-heat operations and ensures compliance with strict industrial VOC emission regulations.

Phase-Transfer Efficiency in Hydrometallurgical Extraction

In hydrometallurgy, the ability of an amine to extract metal ions from an aqueous acidic ore slurry into an organic phase depends entirely on its lipophilicity. N-octyldiethanolamine acts as a highly effective complexing agent, successfully extracting uranium from ores at concentrations up to 0.15%. Standard short-chain amines like Diethanolamine (DEA) or MDEA are too water-soluble to facilitate this organic phase transfer, remaining trapped in the aqueous layer and failing to separate the target metal.

Evidence DimensionOrganic phase metal extraction capability
Target Compound DataEffective phase-transfer complexation (extracts up to 0.15% U from ores)
Comparator Or BaselineShort-chain alkanolamines (DEA/MDEA)
Quantified DifferenceEnables organic phase separation vs. complete aqueous retention
ConditionsAcidic aqueous ore containers mixed with organic solvents

Buyers sourcing reagents for metal recovery must use C8-DEA (or similar lipophilic amines) over standard alkanolamines to physically enable the liquid-liquid extraction workflow.

Low-VOC Emulsifiable Metalworking Fluids (MWFs)

Due to its pKa of 9.0 and high boiling point (319 °C), C8-DEA is a highly effective choice for formulating emulsifiable metalworking fluids. It partitions effectively into mineral oils and esters while providing sustained alkaline buffering to prevent ferrous corrosion under high-heat, high-friction conditions, outperforming volatile or weaker amines like TEA .

Hydrometallurgical Liquid-Liquid Extraction

Leveraging its amphiphilic structure, C8-DEA is utilized as a phase-transfer complexing agent to extract high-value metals, such as uranium, from acidic aqueous ore slurries into organic solvents. Its C8 chain provides the exact lipophilicity required for phase separation, a process impossible with short-chain hydrophilic amines .

Neutralizing Agent in Polyurethane Dispersions

In the synthesis of neutralized acid group-containing polyurethanes, C8-DEA serves as an organic base. Its hydrophobic octyl tail ensures superior compatibility with the polymer backbone compared to standard short-chain amines, improving the stability and sensory properties of the final polyurethane dispersion [1].

Physical Description

Liquid

XLogP3

2.3

UNII

HLR7HK4J1P

GHS Hazard Statements

Aggregated GHS information provided by 127 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (98.43%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H318 (100%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
H412 (71.65%): Harmful to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Corrosive;Irritant

Other CAS

15520-05-5

Wikipedia

N,N-Bis(2-hydroxyethyl)octylamine

General Manufacturing Information

Petroleum lubricating oil and grease manufacturing
Ethanol, 2,2'-(octylimino)bis-: ACTIVE

Dates

Last modified: 08-15-2023

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